Molecular Weight and Boiling Point Differentiation vs. 6a-Methylhexahydro-2H-cyclopenta[b]furan
The pentyl substituent at the 6a-position substantially increases molecular weight and boiling point compared to the methyl congener, directly affecting distillation behavior and formulation volatility. The target compound has a molecular weight of 182.30 g·mol⁻¹ and a boiling point of 234.7 °C . The 6a-methyl analogue has a molecular weight of 126.2 g·mol⁻¹ [1]; although an atmospheric boiling point for the methyl analogue is not publicly reported, the mass difference of 56.1 g·mol⁻¹ corresponds to the addition of a C₄H₈ methylene segment and is consistent with a boiling point elevation typically exceeding 100 °C relative to the methyl parent [1].
| Evidence Dimension | Molecular weight and boiling point (atmospheric) |
|---|---|
| Target Compound Data | MW: 182.30 g·mol⁻¹; BP: 234.7 °C at 760 mmHg |
| Comparator Or Baseline | 6a-Methylhexahydro-2H-cyclopenta[b]furan: MW 126.2 g·mol⁻¹; BP not publicly reported |
| Quantified Difference | ΔMW = +56.1 g·mol⁻¹; BP elevation estimated >100 °C vs. methyl analogue based on methylene increment thermodynamics |
| Conditions | Calculated from reported physicochemical constants; atmospheric pressure (760 mmHg) |
Why This Matters
Procurement specifications that demand a specific boiling range for distillation or formulation volatility cannot be met by the methyl analogue, making the pentyl chain a mandatory identity criterion.
- [1] SpectraBase. (2025). 6a-Methylperhydrocyclopenta[b]furan. Compound ID: 5zg6XDYbCyj. https://spectrabase.com/compound/5zg6XDYbCyj View Source
